

Application Notes and Protocols for 4-Bromobenzamidine Hydrochloride in Biochemical Assays

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Compound of Interest

Compound Name: 4-Bromobenzamidine
hydrochloride

Cat. No.: B1280929

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Introduction

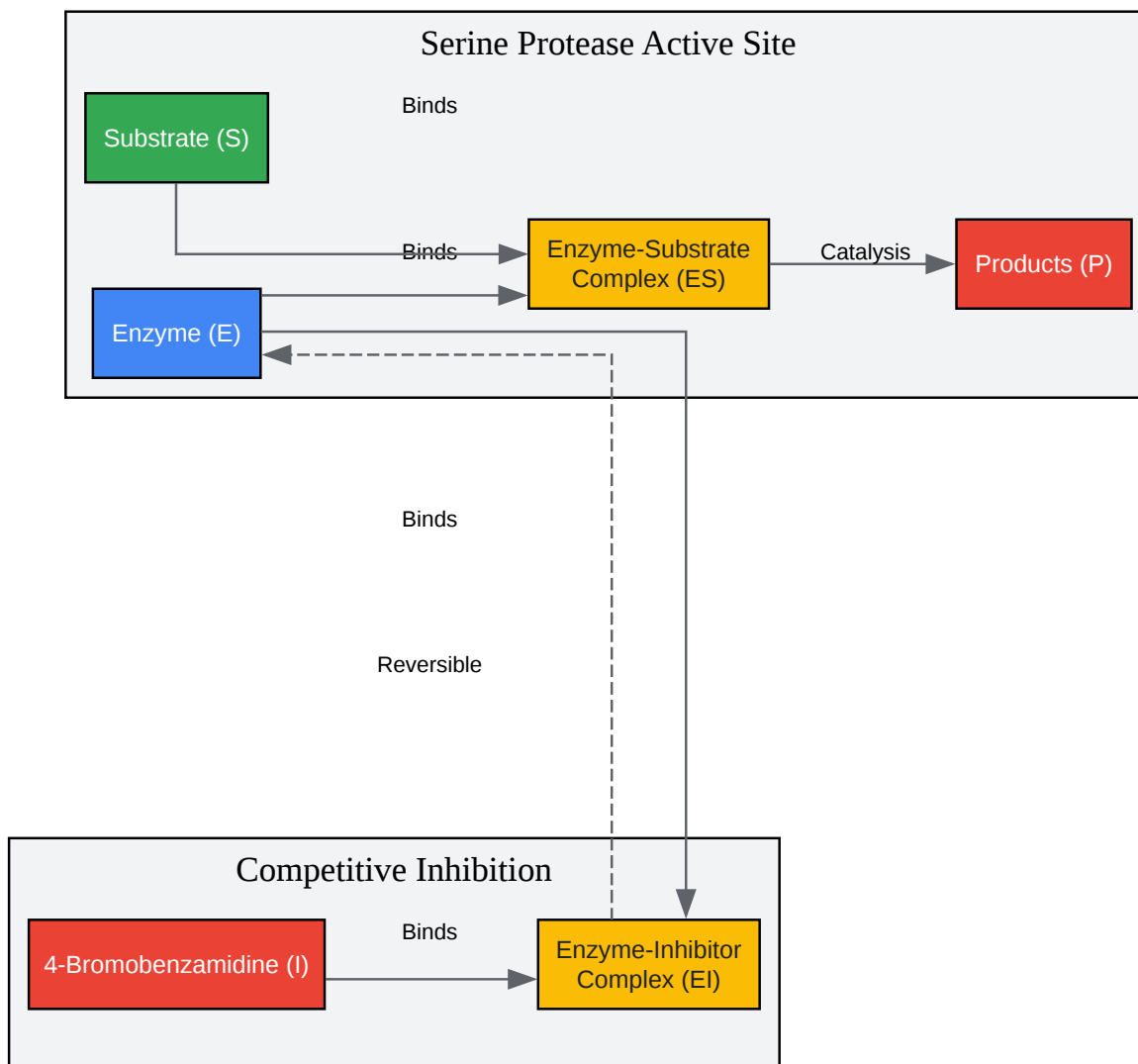
4-Bromobenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. Its benzamidine core structure mimics the side chain of arginine, allowing it to bind to the active site of serine proteases that have a substrate preference for arginine residues. This inhibitory activity makes it a valuable tool in biochemical research and drug discovery for studying the function and regulation of these enzymes, which are implicated in a wide range of physiological and pathological processes, including blood coagulation, inflammation, and cancer.^[1]

Physicochemical Properties

Property	Value
CAS Number	55368-42-8
Molecular Formula	C ₇ H ₈ BrClN ₂
Molecular Weight	235.51 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in water

Mechanism of Action

4-Bromobenzamidine acts as a competitive inhibitor of serine proteases.^[2] The positively charged amidinium group interacts with the negatively charged aspartate residue (Asp189) in the S1 pocket of the enzyme's active site, a key feature for recognizing arginine and lysine substrates. By occupying the active site, 4-Bromobenzamidine prevents the binding and subsequent cleavage of the natural substrate. The bromo-substituent at the para-position of the benzene ring can influence the binding affinity and selectivity towards different serine proteases due to its electronic and steric properties.^[3]



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Mechanism of competitive inhibition by 4-Bromobenzamidine.

Quantitative Data for Benzamidine Analogues

Specific quantitative inhibition data (K_i or IC_{50} values) for **4-Bromobenzamidine hydrochloride** is not readily available in the public domain. However, the following table provides data for the parent compound, benzamidine, and other substituted benzamidines against common serine proteases to serve as a reference. The inhibitory activity of 4-Bromobenzamidine is expected to be in a similar range, with the bromo-substituent potentially altering its potency and selectivity.[3]

Inhibitor	Enzyme	K _i (μM)	IC ₅₀ (μM)	Reference
Benzamidine	Trypsin (bovine)	18.4	-	
Benzamidine	Thrombin (human)	65	-	[3]
Benzamidine	Plasmin (human)	350	-	[3]
4-Aminobenzamidine	Trypsin (bovine)	-	-	
4-Methylbenzamidine	Trypsin (bovine)	-	-	[4]
N-substituted-(4-bromophenyl) benzenesulfonamides	Acetylcholinesterase	-	52.63 - 98.72	

Experimental Protocols

Protocol 1: Determination of Inhibitory Activity against Trypsin

This protocol is adapted for a 96-well plate format using a chromogenic substrate.

Materials:

- **4-Bromobenzamidine hydrochloride**
- Trypsin (e.g., from bovine pancreas)
- Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
- Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂
- Dimethyl sulfoxide (DMSO)

- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
 - L-BAPNA Stock Solution: Prepare a 10 mM stock solution of L-BAPNA in DMSO.
 - **4-Bromobenzamidinium Hydrochloride** Stock Solution: Prepare a 10 mM stock solution in Tris-HCl buffer.
- Assay Protocol:
 - Prepare serial dilutions of **4-Bromobenzamidinium hydrochloride** in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.1 μ M to 100 μ M).
 - In a 96-well plate, add 20 μ L of each inhibitor dilution. For the control (no inhibitor), add 20 μ L of Tris-HCl buffer.
 - Add 160 μ L of Tris-HCl buffer to all wells.
 - Add 10 μ L of a working solution of trypsin (e.g., 0.1 mg/mL in 1 mM HCl) to all wells.
 - Incubate the plate at 37°C for 15 minutes.
 - Initiate the reaction by adding 10 μ L of a working solution of L-BAPNA (e.g., 1 mM in Tris-HCl buffer) to all wells.
 - Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
- Data Analysis:

- Calculate the initial reaction velocity (V_0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
- Plot the percentage of inhibition $[(V_0_{\text{control}} - V_0_{\text{inhibitor}}) / V_0_{\text{control}} * 100]$ against the logarithm of the inhibitor concentration.
- Determine the IC_{50} value from the resulting dose-response curve.
- To determine the K_i value, perform the assay at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.

Protocol 2: Thrombin Activity Assay

This protocol is a general guideline for a chromogenic thrombin inhibition assay.

Materials:

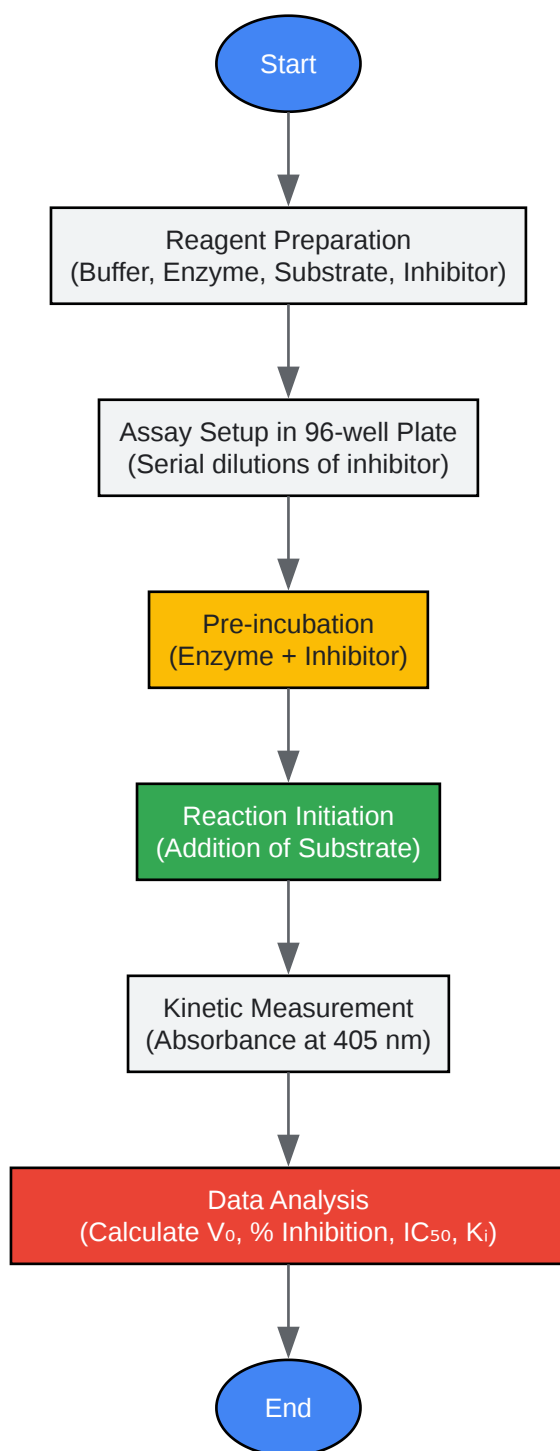
- **4-Bromobenzamidinium hydrochloride**
- Human α -thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 100 mM NaCl and 0.1% PEG 8000
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Thrombin Stock Solution: Prepare a stock solution of human α -thrombin in the assay buffer.

- Thrombin Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate in sterile water.
- **4-Bromobenzamidine Hydrochloride** Stock Solution: Prepare a 10 mM stock solution in the assay buffer.
- Assay Protocol:
 - Prepare serial dilutions of **4-Bromobenzamidine hydrochloride** in the assay buffer.
 - To the wells of a 96-well plate, add 25 μ L of each inhibitor dilution or assay buffer for the control.
 - Add 50 μ L of the thrombin working solution to each well.
 - Incubate at room temperature for 10-15 minutes.
 - Add 25 μ L of the thrombin substrate working solution to each well to start the reaction.
 - Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.
- Data Analysis:
 - Similar to the trypsin assay, calculate the initial velocities and determine the IC_{50} and K_i values.

Experimental Workflow and Data Analysis



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General workflow for a serine protease inhibition assay.

Conclusion

4-Bromobenzamidine hydrochloride is a useful tool for studying serine proteases. Its competitive inhibitory mechanism allows for the investigation of enzyme function and the screening for more potent and selective inhibitors. The provided protocols offer a starting point for researchers to characterize the inhibitory effects of this compound in various biochemical assays. While specific inhibitory constants for 4-Bromobenzamidine are not widely reported, the data from analogous compounds suggest it is an effective inhibitor of trypsin-like serine proteases. Researchers are encouraged to determine the specific K_i and IC_{50} values for their enzyme of interest under their experimental conditions.

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